N-ETHYL-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Overview
Description
N-ETHYL-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is an organic compound with a complex structure that includes an anthracene core, a carboxamide group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the anthracene derivative with a thiol compound, such as 4-methylthiophenol, under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the thioether-substituted anthracene with an ethylamine derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl-substituted anthracene derivatives
Substitution: Nitro or halogen-substituted anthracene derivatives
Scientific Research Applications
N-ETHYL-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The unique electronic properties of the anthracene core make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study biological processes involving oxidative stress and redox reactions.
Mechanism of Action
The mechanism of action of N-ETHYL-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thioether and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The anthracene core can participate in electron transfer processes, influencing redox reactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-ETHYL-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
- N-ethyl-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- N-ethyl-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thioether and carboxamide groups allows for versatile interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-ethyl-1-(4-methylphenyl)sulfanyl-9,10-dioxoanthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-3-25-24(28)19-13-12-18-20(23(19)29-15-10-8-14(2)9-11-15)22(27)17-7-5-4-6-16(17)21(18)26/h4-13H,3H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGAFEWBUFZMNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)SC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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